Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
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Description
6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative process . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . A combination of flavin and iodine can catalyze an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .Molecular Structure Analysis
The molecular structure of 6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester is derived from the imidazopyridine scaffold, which is a fused bicyclic 5–6 heterocycle . The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides has been explored, and several compounds with improved activity against Mtb have been developed .Mechanism of Action
Target of Action
Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, also known as imidazo[1,2-a]pyridine-3-carboxylic acid,6-methoxy-,methyl ester, is a compound that has been recognized for its wide range of applications in medicinal chemistry Compounds with the imidazo[1,2-a]pyridine core have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues can interact with their targets and cause changes that result in their anti-tb activity .
Biochemical Pathways
Given the anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that they may affect the biochemical pathways related to the survival and replication of tb bacteria .
Result of Action
Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that these compounds may inhibit the growth and replication of tb bacteria, leading to their eventual elimination .
Properties
IUPAC Name |
methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-4-9-11-5-8(10(13)15-2)12(9)6-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMEKKPYGIVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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